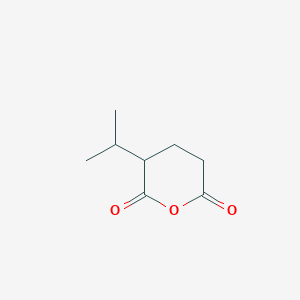

2-Isopropylglutaric anhydride

Description

Structure

3D Structure

Properties

CAS No. |

57280-77-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-propan-2-yloxane-2,6-dione |

InChI |

InChI=1S/C8H12O3/c1-5(2)6-3-4-7(9)11-8(6)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZEBMHOIUMZCESX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=O)OC1=O |

Origin of Product |

United States |

Chemical Profile of 2 Isopropylglutaric Anhydride

A comprehensive understanding of a chemical compound begins with its fundamental identification and physical characteristics. The following table summarizes the key chemical data for 2-Isopropylglutaric anhydride (B1165640).

| Property | Value |

| IUPAC Name | Dihydro-4-(1-methylethyl)-2H-pyran-2,6(3H)-dione |

| Synonyms | 3-Isopropylglutaric anhydride, 4-propan-2-yloxane-2,6-dione |

| CAS Number | 4160-81-0 |

| Chemical Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Physical State | Not explicitly detailed in search results, but likely a solid or liquid at room temperature based on similar compounds. |

| Melting Point | N/A |

| Boiling Point | N/A |

Chemical Reactivity and Mechanistic Investigations of 2 Isopropylglutaric Anhydride

Nucleophilic Acyl Substitution Pathways of Cyclic Anhydrides

Cyclic anhydrides, such as 2-isopropylglutaric anhydride (B1165640), are reactive acylating agents due to the presence of two electrophilic carbonyl carbons and a good leaving group (a carboxylate anion). acs.orgfiveable.me Their reactions with nucleophiles are central to their utility in organic synthesis. ebi.ac.uk The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on one of the carbonyl carbons, leading to the cleavage of the anhydride. acs.orgacs.org

The reaction of a cyclic anhydride with a nucleophile proceeds through a key intermediate known as a tetrahedral intermediate. acs.orgepa.gov This intermediate is formed when the nucleophile adds to one of the carbonyl carbons, causing the rehybridization of the carbon from sp² to sp³. epa.gov The process involves the breaking of the carbonyl π-bond, with the electron density shifting to the oxygen atom to form an oxyanion. acs.org

Following the formation of the tetrahedral intermediate, the reaction proceeds by the elimination of a leaving group. epa.gov In the case of anhydride hydrolysis, the leaving group is a carboxylate anion, which is a relatively stable species. The reformation of the carbonyl double bond provides the driving force for the expulsion of the leaving group. epa.gov

When a neutral nucleophile, such as water or an alcohol, is used, the initial tetrahedral intermediate is often protonated. epa.gov A subsequent deprotonation step is typically required to yield the final, neutral product. epa.govresearchgate.net In acid-catalyzed hydrolysis, the carbonyl group is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. researchgate.net The leaving group is then protonated to facilitate its departure. researchgate.net In base-catalyzed hydrolysis, the nucleophile is often the hydroxide (B78521) ion, which is a stronger nucleophile than water, and the reaction may not require a final protonation step of the product, as the carboxylate is formed directly.

Ring-Opening Reactions of 2-Isopropylglutaric Anhydride

The hydrolysis of glutaric anhydride, the parent compound of this compound, can proceed under neutral, acidic, or basic conditions. The reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. google.com Studies on substituted glutaric anhydrides have shown that the rate of hydrolysis is influenced by the nature and position of the substituent. acs.org The presence of an isopropyl group at the 2-position is expected to exert both electronic and steric effects on the reaction rate.

Research on the solvolysis of 3-substituted glutaric anhydrides (which corresponds to the 2-position of the parent dicarboxylic acid) has shown that alkyl substituents can influence the rate of hydrolysis. acs.org The table below, adapted from studies on related compounds, illustrates the effect of substituents on the rate of spontaneous hydrolysis.

Table 1: Relative Rates of Spontaneous Hydrolysis of Substituted Glutaric Anhydrides

| Substituent at 3-position | Relative Rate Constant (k_rel) |

|---|---|

| H | 1.00 |

| Methyl | 0.85 |

| Ethyl | 0.70 |

| Isopropyl | Data not available |

| t-Butyl | 0.35 |

Data is for 3-substituted glutaric anhydrides in 50% dioxane-water at 30°C. The data for the isopropyl substituent is not explicitly provided in the source but is expected to follow the trend. Source: Adapted from Bruice, T. C., & Pandit, U. K. (1960). The gem Effect. I. The Influence of 3-Substituents on the Rates of Solvolysis of Glutaric Anhydride. A Conformational Analysis. Journal of the American Chemical Society, 82(22), 5858–5865.

Based on the trend observed with other alkyl groups, it is anticipated that the isopropyl group would decrease the rate of hydrolysis compared to the unsubstituted glutaric anhydride due to steric hindrance at the reaction center.

Detailed experimental or computational data on the activation barriers and transition state geometries for the hydrolysis of this compound are not available in the surveyed literature. However, studies on the parent glutaric anhydride and other cyclic anhydrides provide some insights. The hydrolysis of glutaric anhydride is expected to have a higher activation energy compared to five-membered ring systems like succinic anhydride, due to greater ring strain in the six-membered ring. ebi.ac.uk

Computational studies on the hydrolysis of other anhydrides suggest a concerted mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks, passing through a single transition state. etsu.edu For the hydrolysis of acetic anhydride, a concerted six-membered ring transition state involving a single water molecule has been proposed. etsu.edu It is plausible that the hydrolysis of this compound follows a similar pathway. The isopropyl group would likely influence the geometry and energy of the transition state through steric interactions, potentially raising the activation barrier.

Hydrogen bonding can play a significant role in the hydrolysis of cyclic anhydrides. In the transition state of the reaction, water molecules can form hydrogen bonds with the carbonyl oxygen of the anhydride, which can stabilize the developing negative charge on the oxygen atom. ebi.ac.uk This stabilization can lower the activation energy of the reaction.

In the context of this compound hydrolysis, it is expected that solvent water molecules would form a hydrogen-bonding network around the carbonyl groups, facilitating the nucleophilic attack. The presence of the bulky isopropyl group might influence the accessibility of the carbonyl groups to the solvent molecules, thereby affecting the extent and geometry of hydrogen bonding in the transition state. While direct evidence for this compound is lacking, the general principle of hydrogen bonding assistance in anhydride hydrolysis is a well-established concept.

Alcoholysis for Ester Formation

The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of monoesters. This transformation proceeds via a nucleophilic acyl substitution mechanism. The alcohol molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a carboxylate group to yield the final ester product and a carboxylic acid. allen.inlibretexts.orglibretexts.org The reaction is generally slower than alcoholysis with more reactive acid chlorides but can be facilitated by warming the reaction mixture. byjus.com

The general scheme for the alcoholysis of this compound is as follows: The alcohol (R'OH) attacks the anhydride, leading to a monoester of 2-isopropylglutaric acid. Depending on which carbonyl group is attacked, two isomeric products can be formed.

Research has demonstrated the alcoholysis of 3-isopropylglutaric anhydride (a structural isomer often discussed in related contexts) with various alcohols. For instance, its reaction with methanol (B129727) and trifluoroethanol has been studied, often in the context of catalytic desymmetrization. google.comgoogle.comgoogle.com

| Alcohol Reactant | Solvent | Concentration | Key Observation | Reference |

|---|---|---|---|---|

| Methanol | Et2O | 0.02 M | Used in catalyst efficiency comparisons for desymmetrization. | google.com |

| Trifluoroethanol | Et2O | 0.02 M | Used in catalyst efficiency comparisons for desymmetrization. | google.com |

| Trifluoroethanol | Toluene | 0.2 M | Studied as part of catalytic asymmetric desymmetrization research. | google.com |

Aminolysis for Amide Formation

Aminolysis, the reaction of this compound with ammonia (B1221849) or amines, is a fundamental process for synthesizing amides. allen.in Similar to alcoholysis, the mechanism is a nucleophilic acyl substitution. libretexts.org An amine attacks a carbonyl carbon, leading to ring-opening and the formation of a monoamide-monocarboxylic acid derivative. libretexts.org Typically, the reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the reactant amine. libretexts.orglibretexts.org

The reactivity of amines with this compound is dictated by the structure of the amine. chemrxiv.org

Primary Amines (RNH₂): These amines react readily with the anhydride to form N-substituted amides. libretexts.orgbritannica.comopenstax.org

Secondary Amines (R₂NH): Secondary amines also undergo acylation to produce N,N-disubstituted amides. libretexts.orgbritannica.comopenstax.org

Tertiary Amines (R₃N): Lacking a replaceable hydrogen atom on the nitrogen, tertiary amines cannot be acylated to form stable amides. libretexts.orgopenstax.org They can, however, function as non-nucleophilic bases to facilitate the reaction of primary or secondary amines. In some cases, they may form an unstable acylammonium salt intermediate.

| Amine Type | General Reactivity with this compound | Product |

|---|---|---|

| Primary (RNH₂) | Reacts to form an amide. | N-substituted monoamide of 2-isopropylglutaric acid. |

| Secondary (R₂NH) | Reacts to form an amide. | N,N-disubstituted monoamide of 2-isopropylglutaric acid. |

| Tertiary (R₃N) | Does not form a stable amide; acts as a base. | No acylation product. |

The formation of an amide bond (peptide bond) is the cornerstone of peptide synthesis. thermofisher.com The "mixed anhydride method" is a classic strategy for activating a carboxylic acid group of an N-protected amino acid to facilitate coupling with another amino acid (or peptide) ester. highfine.comspcmc.ac.in This involves reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, to form a highly reactive mixed anhydride. spcmc.ac.in

While direct use of this compound in a mixed anhydride strategy is not typical, symmetric anhydrides of N-protected amino acids are commonly used. Furthermore, cyclic anhydrides can be employed in peptide synthesis. For example, the stepwise incorporation of Boc-protected amino acids using a symmetric anhydride procedure is a documented method in solid-phase peptide synthesis. ias.ac.in In this context, this compound could theoretically be used as an acylating agent, although its bifunctional nature would introduce complexities that are generally avoided in standard peptide coupling protocols.

Electrophilic Reactivity Profiles and Acylating Capacity

The chemical reactivity of this compound is dominated by the electrophilic character of its two carbonyl carbons. longdom.org This electrophilicity makes the anhydride an effective acylating agent, capable of transferring an acyl group to a variety of nucleophiles. longdom.orgscbt.com Acid anhydrides are generally less reactive than acid chlorides but more reactive than esters and amides towards nucleophilic acyl substitution. saskoer.cavanderbilt.edu

The presence of two acyl groups linked to a common oxygen atom creates a good leaving group (a carboxylate anion), which is stabilized by resonance. When a nucleophile attacks one carbonyl carbon, the subsequent collapse of the tetrahedral intermediate is facilitated by the departure of this stable carboxylate group. saskoer.ca This inherent reactivity allows this compound to readily participate in reactions with water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) without the need for harsh conditions, although a catalyst may be used to enhance reaction rates or introduce selectivity. libretexts.org

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in unlocking advanced synthetic applications of anhydrides. A significant catalytic transformation involving this compound is its asymmetric desymmetrization. Since this compound is a prochiral molecule, a catalyst can guide a nucleophile to attack one of the two carbonyl groups preferentially, leading to the formation of a single enantiomer of the ring-opened product.

This approach is highly valuable for generating chiral building blocks for synthesis. Research has focused on the catalytic asymmetric alcoholysis of anhydrides like this compound. google.com Chiral catalysts, such as modified cinchona alkaloids, have been developed to achieve high levels of enantioselectivity in the ring-opening reaction with alcohols. google.com For example, the trifluoroethanolysis of 3-isopropylglutaric anhydride in the presence of specific catalysts has been investigated to optimize the efficiency and selectivity of this desymmetrization process. google.com These catalytic methods provide an efficient route to optically active monoesters of substituted glutaric acids.

| Transformation | Catalyst Type | Reactant | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Desymmetrization | Cinchona-alkaloid-based | Trifluoroethanol | Enantioselective formation of a chiral monoester. | google.com |

| Asymmetric Desymmetrization | Not specified in abstract | Methanol | Enantioselective formation of a chiral monoester. | google.com |

| Catalytic Asymmetric Desymmetrization | Not specified in abstract | Trifluoroethanol | Comparison of catalyst efficiency for desymmetrization. | google.com |

Stereochemical Studies and Asymmetric Transformations

Chiral Derivatization for Enantiomeric and Diastereomeric Separation

The separation of enantiomers, a process known as resolution, is a critical challenge in chemistry. libretexts.org Since enantiomers possess identical physical properties, their direct separation is often difficult. libretexts.org A common strategy involves converting the mixture of enantiomers into a mixture of diastereomers, which have distinct physical properties and can be separated by standard laboratory techniques like crystallization or chromatography. libretexts.orgwikipedia.org

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. wikipedia.org Chiral anhydrides are effective CDAs for resolving racemic mixtures of alcohols and amines. libretexts.orgresearchgate.net O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAAN), a reagent derived from naturally occurring L-tartaric acid, is an example of such a reagent. researchgate.net It reacts with nucleophilic functional groups like hydroxyls and amines to form diastereomeric esters and amides, respectively. researchgate.netnih.gov The reaction involves the nucleophilic attack of the alcohol or amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a new covalent bond. This process creates two diastereomeric products because the original racemate consists of two enantiomers reacting with a single enantiomer of the CDA. libretexts.org

The use of DATAAN is advantageous as it is relatively inexpensive and the resulting diastereomers are often easily separable via reversed-phase liquid chromatography. researchgate.net For instance, it has been successfully employed for the chiral separation of various compounds, including amino acids and the oncometabolite 2-hydroxyglutaric acid, which shares a structural similarity with the glutaric acid framework. researchgate.netresearchgate.net

Once the mixture of enantiomers is converted into a mixture of diastereomers, their separation can be achieved. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation. springernature.com Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for this purpose. nih.govtcichemicals.com

The separation relies on the differential interaction of the diastereomers with the stationary phase of the chromatography column. nih.gov Even on a standard, non-chiral (achiral) stationary phase, the distinct three-dimensional structures of the diastereomers cause them to travel through the column at different rates, resulting in their separation into distinct fractions. researchgate.netnih.gov For example, the diastereomers formed from the reaction of vigabatrin (B1682217) enantiomers with DATAAN were effectively resolved using a C18 reversed-phase HPLC column. nih.govresearchgate.net The ability to separate these derivatives allows for the quantification and isolation of the individual enantiomers from the original mixture. tcichemicals.comdshs-koeln.de

| Step | Description | Key Reagent/Technique | Outcome |

|---|---|---|---|

| 1. Reaction | A racemic mixture (e.g., of a chiral alcohol or amine) is reacted with a single enantiomer of a chiral anhydride. | (+)-Diacetyl-L-tartaric anhydride (DATAAN) | Formation of a mixture of two diastereomers. libretexts.org |

| 2. Separation | The resulting diastereomeric mixture is separated based on differences in physical properties. | High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. researchgate.net | Isolation of each pure diastereomer. nih.gov |

| 3. Cleavage (Optional) | The chiral auxiliary is chemically removed from each separated diastereomer. | Hydrolysis | Recovery of the individual, enantiomerically pure compounds from the original mixture. libretexts.org |

Asymmetric Synthesis Utilizing Cyclic Anhydrides

Asymmetric synthesis refers to a chemical reaction that preferentially produces one stereoisomer over another, leading to an optically active product from an achiral or prochiral starting material. uwindsor.ca Prochiral cyclic anhydrides, such as 2-isopropylglutaric anhydride, are excellent substrates for such transformations.

The core of this strategy lies in the enantioselective ring-opening of the prochiral anhydride. The two carbonyl groups in a substituted glutaric anhydride are enantiotopic, meaning that attack at one carbonyl group will produce one enantiomer, while attack at the other will produce the opposite enantiomer. In an achiral environment, attack at either carbonyl is equally probable, resulting in a racemic product.

However, by using a chiral catalyst or reagent, it is possible to selectively favor an attack on one of the two carbonyls. researchgate.netnih.gov This process, known as desymmetrization, converts the prochiral anhydride into a chiral, enantiomerically enriched product. Cinchona alkaloids and their derivatives, for example, have been used to catalyze the asymmetric ring-opening of cyclic anhydrides with alcohols, yielding monoester products with significant enantiomeric excess. researchgate.net Similarly, enzymatic catalysts like lipases can achieve high levels of stereoselectivity in the alcoholysis of glutaric anhydride derivatives. researchgate.net The choice of enzyme, alcohol, and solvent can systematically influence the stereochemical outcome of the reaction. researchgate.net

The monoester products obtained from the enantioselective ring-opening of glutaric anhydrides are versatile intermediates. researchgate.net The newly formed carboxylic acid and ester functionalities can be further manipulated. A common and useful transformation is the reduction of the carboxylic acid group to an alcohol, followed by an intramolecular cyclization (lactonization) to form an optically active lactone. researchgate.nettandfonline.com

Lactones are cyclic esters that are prevalent structural motifs in many natural products and biologically active compounds. rsc.orgnih.gov The ability to synthesize them in an optically active form is therefore of great importance. The asymmetric ring-opening of a cyclic anhydride provides a direct route to chiral precursors that can be converted into these valuable lactones. tandfonline.comtandfonline.com For instance, the product from the asymmetric alcoholysis of a glutaric anhydride derivative can be chemically correlated to a corresponding lactone to assign its absolute configuration. researchgate.net

| Starting Material | Reaction Type | Key Reagent/Catalyst | Intermediate Product | Final Product |

|---|---|---|---|---|

| 2-Substituted Glutaric Anhydride (Prochiral) | Enantioselective Ring-Opening (Alcoholysis) | Chiral Catalyst (e.g., Cinchona Alkaloid, Lipase) researchgate.net | Chiral Monoester (Enantiomerically Enriched) | Optically Active Lactone (after reduction and cyclization) tandfonline.comtandfonline.com |

Conformational Analysis and Stereoselective Outcomes

The stereochemical outcome of a reaction is profoundly influenced by the three-dimensional shape, or conformation, of the reacting molecules. nih.govyoutube.com For cyclic molecules like this compound, conformational analysis is key to understanding and predicting the stereoselectivity of its reactions. wikipedia.org

The glutaric anhydride ring is not planar and can adopt several conformations, such as a "sofa" or a "twist-boat" conformation, to alleviate ring strain. The substituent at the 2-position, in this case, the bulky isopropyl group, will have a strong preference for a pseudo-equatorial position to minimize steric interactions (A-value strain) with the rest of the ring.

This preferred conformation has significant stereochemical implications. A nucleophile attacking the anhydride will approach from the less sterically hindered face of the molecule. The bulky, equatorially-oriented isopropyl group effectively blocks one face of the ring at the adjacent C-2 carbonyl, directing the incoming nucleophile to the opposite face. This facial bias results in a highly stereoselective reaction, where one diastereomer is formed in preference to another when the nucleophile itself is chiral. wikipedia.orgmasterorganicchemistry.com Therefore, the inherent conformational preference of the substituted anhydride ring directly translates into a predictable and controlled stereochemical outcome, which is a fundamental principle in modern asymmetric synthesis. masterorganicchemistry.com

Enzymatic Biotransformations of 2 Isopropylglutaric Anhydride

Enzymatic Ring Opening of Cyclic Anhydrides

The enzymatic ring opening of cyclic anhydrides is a cornerstone of biocatalytic desymmetrization. This reaction involves the enantioselective alcoholysis or hydrolysis of a prochiral cyclic anhydride (B1165640) to yield a chiral monoester or monoacid, respectively. Lipases are particularly effective catalysts for this transformation. researchgate.net

The process is highly valued because 3-substituted glutaric acid monoesters are key building blocks for many biologically active compounds and drug intermediates. researchgate.netresearchgate.net The reaction's success often hinges on the enzyme's ability to discriminate between the two enantiotopic carbonyl groups of the anhydride.

Research has demonstrated the efficacy of this method on various 3-substituted glutaric anhydrides. For instance, the lipase-catalyzed alcoholysis of 3-methylglutaric anhydride using Lipase PS from Pseudomonas cepacia provides the corresponding monoester with high optical purity (92-93% e.e.) and in excellent yields (95-98%). researchgate.net Similarly, the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride has been successfully carried out using an immobilized Lipase B from Candida antarctica (Novozym 435), highlighting the versatility of lipases in these reactions. researchgate.netacs.org Although less common than the desymmetrization of diols or diesters, the enzymatic alcoholysis of anhydrides is a powerful tool, though the inherent reactivity of anhydrides can sometimes lead to a non-enzymatic background reaction. researchgate.net

Table 1: Examples of Enzymatic Ring Opening of 3-Substituted Glutaric Anhydrides

| Substrate | Enzyme | Acyl Acceptor | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| 3-Methylglutaric anhydride | Lipase PS | Not specified | Not specified | 95-98% | 92-93% | researchgate.net |

| 3-(4-Fluorophenyl)glutaric anhydride | Novozym 435 | Methanol (B129727) | Methyl tert-butyl ether | Not specified | Not specified | researchgate.net |

Biocatalytic Approaches to Functionalized Derivatives

The chiral monoesters produced from the enzymatic ring opening of 2-isopropylglutaric anhydride are versatile intermediates for the synthesis of more complex, functionalized molecules. researchgate.net These biocatalytic platforms enable the creation of valuable compounds that are otherwise difficult to synthesize with high stereochemical control. nih.govchemrxiv.org

One significant application is the synthesis of pharmaceutically important γ-amino acids. For example, chiral glutarate monoesters have been used as key precursors in the synthesis of (S)-pregabalin, a drug used to treat neuropathic pain and epilepsy. researchgate.net The enzymatic step establishes the critical stereocenter, which is then carried through subsequent chemical transformations.

Multi-enzyme cascade reactions represent another advanced biocatalytic approach. nih.govnih.gov In these one-pot systems, the product of one enzymatic reaction becomes the substrate for the next, allowing for the synthesis of complex molecules from simple starting materials with high efficiency and reduced waste. nih.gov For instance, a chiral monoester from an anhydride ring-opening could potentially be converted through a series of enzymatic steps involving transaminases or other enzymes to yield functionalized amines or other derivatives. nih.gov

Table 2: Potential Functionalized Derivatives from Glutarate Monoesters

| Precursor | Target Derivative Class | Potential Application/Significance | Reference |

|---|---|---|---|

| Chiral 3-substituted glutarate monoester | γ-Amino acids (e.g., Pregabalin) | Pharmaceuticals | researchgate.net |

| Chiral 3-substituted glutarate monoester | Optically active lactones | Chiral building blocks in organic synthesis | tandfonline.com |

Enantioselective Biocatalysis for Isopropylglutaric Anhydride Synthesis

The enantioselectivity of the biocatalytic ring-opening of this compound is the most critical feature of the process, determining the optical purity of the resulting product. chimia.ch This selectivity is highly dependent on several factors, including the specific enzyme used, the structure of the alcohol acting as the nucleophile (acyl acceptor), the solvent, and the reaction temperature. researchgate.netutupub.fi

Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia Lipase (PCL) are renowned for their ability to catalyze the desymmetrization of 3-substituted glutaric anhydrides with high enantioselectivity. nii.ac.jpresearchgate.netresearchgate.net The choice of the alcohol is also crucial; different alcohols can lead to variations in both reaction rate and the degree of enantioselectivity. For the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, methanol was identified as a suitable acyl acceptor in combination with methyl tert-butyl ether (MTBE) as the solvent. researchgate.net

The general trend observed in the lipase-catalyzed desymmetrization of 3-substituted glutarates is that substrates with smaller substituents, like a methyl group, may result in lower enantiomeric excesses compared to those with bulkier aromatic or other aliphatic groups. researchgate.netresearchgate.net This is because the size and nature of the substituent at the C-3 position play a significant role in the stereodiscrimination within the enzyme's active site. researchgate.net Nevertheless, by carefully optimizing the reaction conditions, it is often possible to achieve high enantiomeric excesses suitable for the synthesis of enantiopure drugs and other fine chemicals. utupub.fi

Table 3: Factors Influencing Enantioselectivity in Anhydride Ring Opening

| Factor | Influence on Enantioselectivity | Examples/Observations | Reference |

|---|---|---|---|

| Enzyme Choice | The enzyme's active site geometry is the primary determinant of stereochemical preference. | CALB and Lipase PS show high enantioselectivity for various 3-substituted glutaric anhydrides. | researchgate.netresearchgate.net |

| Acyl Acceptor (Alcohol) | The size and structure of the alcohol can affect how the substrate binds in the active site. | For 3-(4-F-phenyl)glutaric anhydride, methanol was optimal. For other systems, bulkier alcohols like 1-butanol (B46404) have been effective. | researchgate.nettandfonline.com |

| Solvent | The solvent can influence enzyme conformation and substrate solubility, thereby affecting activity and selectivity. | Methyl tert-butyl ether (MTBE) and diisopropyl ether are commonly used organic solvents. | researchgate.netutupub.fi |

| Substituent on Anhydride | The size and electronics of the C-3 substituent influence enzyme-substrate interactions. | Smaller substituents (e.g., methyl) can sometimes lead to lower e.e. than larger groups (e.g., aryl). | researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the FT-IR spectrum of any acid anhydride (B1165640) is the presence of two distinct carbonyl (C=O) stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups.

For a saturated cyclic anhydride like 2-isopropylglutaric anhydride, these two bands are expected to appear at high wavenumbers. Additional peaks corresponding to C-H and C-O bonds will also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O | 1845 - 1800 | Asymmetric Stretch |

| C=O | 1775 - 1740 | Symmetric Stretch |

| C-H (Alkyl) | 2980 - 2850 | Stretch |

| C-H (Alkyl) | 1470 - 1365 | Bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₂O₃, corresponding to a molecular weight of approximately 156.18 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this mass-to-charge ratio (m/z).

The fragmentation pattern is predicted to be characteristic of its structure. Key fragmentation pathways would likely include:

Loss of the isopropyl group: A significant peak at m/z 113, corresponding to the [M - C₃H₇]⁺ ion.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂): Peaks corresponding to [M - 28]⁺ and [M - 44]⁺.

Ring-opening and subsequent cleavages: Various smaller fragments resulting from the breakdown of the glutaric anhydride ring.

Microwave Spectroscopic Characterization for Gas Phase Structures

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This data allows for the precise determination of molecular geometry, bond lengths, and bond angles. While this technique has been successfully applied to determine the gas-phase structures of simpler anhydrides, a review of the current scientific literature reveals that no microwave spectroscopic studies have been performed on this compound. Such a study would be valuable for accurately defining its three-dimensional conformation in the gas phase.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of this compound in the solid state through single-crystal X-ray diffraction is a critical step in its comprehensive characterization. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. However, a thorough review of available scientific literature and crystallographic databases indicates a lack of published single-crystal X-ray diffraction data for this compound.

Further research involving the successful growth of a single crystal of this compound and subsequent analysis by X-ray diffraction would be required to generate the detailed structural information for this compound. Such a study would provide valuable data for a complete understanding of its molecular geometry and intermolecular interactions in the solid phase.

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. It is instrumental in elucidating reaction mechanisms, determining the geometries of reactants, transition states, and products, and calculating the associated energy changes. While specific DFT studies on 2-isopropylglutaric anhydride (B1165640) are not readily found, research on similar cyclic anhydrides provides a framework for understanding its potential behavior.

For instance, computational modeling of glutaric anhydride has been used to evaluate the energy difference between its cyclic and ring-opened diacid forms. Such calculations are crucial for understanding the thermodynamics of hydrolysis and other ring-opening reactions.

Transition State Characterization for Ring-Opening Reactions

The characterization of transition states is a key application of DFT in studying reaction mechanisms. For the ring-opening of a cyclic anhydride, DFT calculations can model the approach of a nucleophile, the breaking of the C-O bond within the anhydride ring, and the formation of new bonds. The energy barrier for this process, known as the activation energy, can be calculated from the energy difference between the reactants and the transition state.

Studies on the hydrolysis of various cyclic anhydrides have utilized semi-empirical molecular orbital methods to determine the reaction pathways and activation barriers for ring-opening. These studies show a correlation between the anhydride's vibrational frequencies and the activation energy for hydrolysis, which could potentially be applied to predict the reactivity of 2-isopropylglutaric anhydride. Mechanistic studies on the copolymerization of maleic anhydride with epoxides have also employed DFT to calculate the free energy barriers for epoxide ring-opening, which is often the rate-determining step.

Catalyst-Substrate Interactions in Catalytic Cycles

DFT is also employed to model the interactions between a catalyst and a substrate, providing insights into the catalytic cycle of a reaction. In the context of this compound, this could involve modeling how a Lewis acid or base catalyst interacts with the anhydride to facilitate its ring-opening.

For example, in the Lewis acid-mediated transfer of an alkoxide to cyclic meso-anhydrides, computational studies could elucidate the coordination of the anhydride to the metal center and the subsequent nucleophilic attack. Research on the aluminum-catalyzed ring-opening copolymerization of maleic anhydride and epoxides has used DFT to map out the energy profiles of the chain initiation and propagation steps, revealing how the catalyst facilitates the reaction.

Semi-Empirical Molecular Orbital Methods for Anhydride Reactivity Prediction

Semi-empirical molecular orbital methods, such as AM1, offer a faster computational approach to studying molecular properties and reaction mechanisms compared to DFT. These methods use parameters derived from experimental data to simplify the calculations.

A study on the ring expansion of six different cyclic anhydrides via hydrolysis used the AM1 method to determine the reaction pathways and activation barriers. The results indicated that the activation energies for the ring-opening were in the range of +34.3 to +47.7 kcal/mol. Such methods could be applied to this compound to predict its relative reactivity compared to other anhydrides.

Table 1: Calculated Activation Energies for Hydrolysis of Various Cyclic Anhydrides using AM1 Method This table is based on data for other cyclic anhydrides and is for illustrative purposes, as specific data for this compound is not available.

| Anhydride | Activation Energy (kcal/mol) |

| Maleic Anhydride | +34.3 |

| 4-META | +36.9 |

| Tetrahydrophthalic Anhydride | +40.6 |

| Norbornene Anhydride | +43.1 |

| Itaconic Anhydride | +45.9 |

| Succinic Anhydride | +47.7 |

Data sourced from a study on the mechanisms of organic cyclic anhydride ring expansion via hydrolysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational landscapes of flexible molecules like this compound.

While specific MD simulations for this compound are not documented, the technique is widely used to study the conformational preferences of various organic molecules, including cyclic peptides and the effects of alkyl chain length on the properties of ionic liquids. An MD simulation of this compound would involve defining a force field to describe the interactions between its atoms and then solving the equations of motion. The resulting trajectory would reveal the accessible conformations of the molecule, the relative energies of these conformations, and the barriers to conformational change. This information is valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Polymerization Applications of 2 Isopropylglutaric Anhydride in Advanced Materials Science

Ring-Opening Copolymerization (ROCOP) with Epoxides

Ring-opening copolymerization is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. In the case of 2-isopropylglutaric anhydride (B1165640) and an epoxide, the process typically results in a polyester (B1180765). This method is particularly attractive for creating materials with well-defined properties for advanced applications.

The ROCOP of epoxides and cyclic anhydrides is an appealing route for the synthesis of polyesters, often yielding a perfectly alternating structure. This process provides an alternative to traditional methods like the polycondensation of diols and diacids or the ring-opening polymerization of lactones. The reaction involves the repeated opening of the anhydride and epoxide rings to form ester linkages, creating the polyester backbone. The use of biomass-derived monomers in this process is a key strategy for producing renewable and potentially biodegradable polyesters. By selecting specific combinations of anhydrides, such as 2-isopropylglutaric anhydride, and various epoxides, a diverse range of polyesters with tailored properties can be achieved.

A variety of catalytic systems have been developed to facilitate the ROCOP of epoxides and anhydrides, ensuring high activity and selectivity. These catalysts are crucial for controlling the polymerization and achieving the desired alternating structure.

Organometallic Complexes: Discrete metal complexes are widely used and studied. Complexes based on chromium, aluminum, cobalt, zinc, and magnesium have proven effective. For instance, chromium salen complexes, often paired with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl), are highly active. Heterodinuclear catalysts, which feature two different metal centers, can exhibit synergistic effects, leading to enhanced catalytic activity compared to their homodinuclear counterparts. A Zn(II)/Mg(II) complex, for example, demonstrated higher activity for ROCOP than catalysts containing only zinc or magnesium.

Lewis Pairs: Metal-free catalysis, particularly using Lewis pairs, has gained attention as a more sustainable alternative. These systems typically consist of a Lewis acid and a Lewis base that work cooperatively to activate the monomers and catalyze the polymerization.

Organoboron Catalysts: While less common in the reviewed literature for this specific ROCOP, organoboron compounds are known catalysts for other ring-opening polymerizations due to their Lewis acidic nature.

The choice of catalyst and, if required, a cocatalyst, significantly impacts the reaction's efficiency and the resulting polymer's properties.

| Catalyst System | Monomers Used in Study | Key Findings | Reference |

|---|---|---|---|

| (salen)CrCl / PPNCl | Cyclohexene Oxide (CHO) / Phthalic Anhydride (PA) | PPNCl proved to be the best cocatalyst, yielding polymers with high molecular weight (>15 kg/mol). | |

| Heterodinuclear Zn(II)/Mg(II) Complex | CHO / CO₂ (analogous ROCOP) | Showed higher catalytic activity than homodinuclear Zn(II) or Mg(II) catalysts, demonstrating catalytic synergy. | |

| Amino Triphenolate Chromium Complex / DMAP | CHO / PA | Polymerization was strongly affected by the choice of cocatalyst and monomer feed ratio. | |

| (Thio)urea / Organic Base (e.g., PPNCl) | CHO / PA | Highly active metal-free system, achieving turnover frequencies (TOF) comparable to metal-based catalysts. |

The mechanism of ROCOP for epoxides and anhydrides involves several elementary steps: initiation, propagation, and chain transfer. The process begins with the ring-opening of an epoxide by a nucleophilic initiator, generating a metal alkoxide intermediate. This intermediate then reacts with the anhydride, inserting it into the chain and regenerating the active site for the next epoxide molecule.

For dinuclear catalyst systems, a "chain shuttling" mechanism has been proposed where the two metal centers play different roles, such as activating the epoxide and providing the nucleophilic group for ring-opening. Kinetic studies often show a first-order dependence on both the catalyst and epoxide concentrations. For the copolymerization of phthalic anhydride and propylene (B89431) oxide using a nano-sized zinc glutarate catalyst, the reaction kinetics were found to be consistent with a zero-order reaction. The specific mechanism and kinetics can be influenced by the catalyst, cocatalyst, monomers, and reaction conditions.

A key advantage of ROCOP is the ability to produce polymers with predictable molecular weights (Mₙ) and narrow molecular weight distributions (polydispersity, Đ). Control over these parameters is typically achieved through several strategies:

Monomer to Initiator/Catalyst Ratio: In a controlled "living" polymerization, the molecular weight of the resulting polymer is directly proportional to the ratio of monomer consumed to the concentration of the initiator or catalyst.

Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as an alcohol or diol, is an effective method for controlling molecular weight. The CTA participates in the polymerization, initiating new polymer chains. By adjusting the concentration of the CTA, the final molecular weight can be precisely tuned. For example, using an Al(III)/K(I) catalyst, the Mₙ of a polyester could be controlled from 400 to over 20,000 g/mol with low polydispersity (Đ < 1.19) by varying the amount of diol CTA.

The ability to control these fundamental polymer characteristics is crucial for tailoring materials for specific high-performance applications.

| Catalyst/CTA System | Monomers | Effect on Mₙ and Đ | Reference |

|---|---|---|---|

| Al(III)/K(I) Catalyst with Diol CTA | CHO / PA | Mₙ could be tuned from 400 to 20,400 g/mol with Đ < 1.19 by varying the diol concentration. | |

| (salen)CrCl / PPNCl | CHO / PA | A pre-contact step between catalyst and cocatalyst was key to obtaining Mₙ > 15 kg/mol. | |

| Nano-sized Zinc Glutarate | PA / Propylene Oxide (PO) | Molecular weight increased linearly with reaction time, indicative of a controlled polymerization. |

Functional Polymer Synthesis Incorporating this compound Moieties

The synthesis of functional polymers is a primary goal in modern materials science, aiming to create macromolecules with specific chemical reactivity or physical properties for targeted applications. Incorporating monomers like this compound into the polymer backbone is a direct method of functionalization. The isopropyl group itself imparts functionality by altering the polymer's physical properties. Furthermore, the polyester backbone created through ROCOP can be a platform for subsequent chemical modifications.

Post-polymerization modification is a powerful strategy for introducing functional groups into a polymer after it has been synthesized. This approach is valuable when the desired functional groups are incompatible with the initial polymerization conditions. For polyesters derived from this compound, functionalization can be achieved by incorporating a comonomer with a reactive handle during the ROCOP step.

For example, if an epoxide containing a pendant alkene or alkyne group is copolymerized with this compound, these groups can be modified after polymerization using highly efficient and orthogonal "click chemistry" reactions, such as thiol-ene additions or azide-alkyne cycloadditions. This allows for the attachment of a wide variety of molecules, tailoring the polymer for specific applications, such as in the biomedical field. For instance, a polyester derived from limonene (B3431351) oxide (containing a C=C double bond) and phthalic anhydride was successfully functionalized by reacting the double bond with thiols in a post-polymerization step. This strategy enables the creation of complex and highly functional materials from a common polyester backbone.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the polymerization applications of This compound in the contexts of copolymerization with vinyl monomers or the formation of porous organic polymers.

Therefore, it is not possible to provide an article on the "" as requested, due to the absence of foundational research on this specific chemical compound in the specified contexts.

Role of 2 Isopropylglutaric Anhydride in Natural Product Synthesis

Biomimetic Synthesis Strategies for Natural Products

Biomimetic synthesis is a field of organic chemistry that seeks to replicate the efficiency and elegance of nature's synthetic pathways in the laboratory. This approach designs synthetic strategies inspired by biogenetic processes to construct complex natural products. By mimicking biosynthetic pathways, chemists can develop novel concepts and methods for synthesis.

While specific biomimetic strategies employing 2-isopropylglutaric anhydride (B1165640) as a starting material or intermediate are not extensively documented, the broader class of cyclic anhydrides is utilized in biomimetic approaches. For example, investigations into maleic anhydride and related diacid natural products have used a biomimetic approach to study the in vitro dimerizations of proposed monomer units required for the biosynthesis of complex molecules like scytalidin. These strategies often explore key transformations like cycloadditions and Michael additions, which are fundamental in the natural construction of intricate molecular architectures. The development of biomimetic synthesis for natural products continues to be a promising area, offering efficient routes to complex molecules and their derivatives for drug discovery and development.

Incorporation of 2-Isopropylglutaric Anhydride Scaffolds into Complex Natural Product Architectures

The direct incorporation of a this compound scaffold into complex natural product architectures is not a widely reported phenomenon in scientific literature. However, the glutaric anhydride framework itself is a substructure found within various natural products, and its synthesis is a key step in accessing more complex molecules. Cyclic anhydrides can be formed from their corresponding dicarboxylic acids, such as glutaric acid, through gentle heating.

The reactivity of the cyclic anhydride functional group makes it a versatile intermediate in synthesis. For instance, the succinic anhydride moiety, a close analog, can be a stepping stone for introducing a variety of functional groups at the β-position of the parent acid through decarboxylative functionalizations. This highlights the potential of cyclic anhydride scaffolds as key building blocks. In the broader context of natural products, maleic anhydride structures are found in a family of polyketide-based dimeric natural products isolated from fungi, known as maleidrides. These compounds feature at least one maleic anhydride moiety fused to a central carbocyclic core, demonstrating how nature incorporates this type of scaffold into larger, biologically active molecules.

Biosynthetic Pathways Involving Cyclic Anhydrides (Analogs of this compound)

The cyclic anhydride functional group is present in several families of natural products, most notably in terpenes. The biosynthesis of these compounds can be considered in several phases, culminating in the final oxidation steps that form the anhydride ring. Nature employs oxidation to generate a wide array of compounds from a single molecular backbone. Over 100 terpenic cyclic anhydrides and related compounds have been reported.

Three primary biosynthetic routes, designated as A, B, and C, have been proposed for the formation of the cyclic anhydride moiety in terpenes. Each pathway is defined by a common type of precursor structure and transformations catalyzed by similar types of enzymes.

| Route | Precursor Feature | Key Transformation |

| Route A | Two spatially close methyl groups | Successive oxidation of one or both methyl groups |

| Route B | Olefins, enols, 1,2-diols, catechols, etc. | Oxidative cleavage of carbon-carbon bonds |

| Route C | Furan precursors | Oxidation of the furan ring |

This table summarizes the three main proposed biosynthetic pathways for the formation of cyclic anhydrides in terpenes.

Terpene Cyclic Anhydrides: Biosynthetic Origin

The formation of the cyclic anhydride ring in terpenes represents the final phase of their biosynthesis, involving key oxidative transformations.

Route A : This is the most common pathway for generating terpenic anhydrides. It involves the sequential oxidation of one or two methyl groups that are sterically close to each other on the carbon skeleton. This process gradually converts the methyl groups into carboxylic acid functionalities, which can then undergo intramolecular dehydration to form the cyclic anhydride.

Route B : This pathway is responsible for the biosynthesis of a significant number of natural terpene anhydrides and is characterized by the oxidative cleavage of C-C bonds. The specific fragmentation depends on the functional group present and the enzyme catalyzing the reaction. Precursors for this route can include olefins, 1,2-diols, and catechols.

Route C : This is a distinct pathway that involves the oxidation of various furan precursors present in different terpene skeletons. Although the initial enzymatic steps may differ, these pathways converge to form a final cyclic anhydride product. One sub-pathway (Route C2) involves a reaction that mimics a Diels-Alder cycloaddition, where molecular oxygen reacts with the furan ring to form a labile endoperoxide, which then rearranges to form the anhydride.

Enzymatic Conversions in Natural Product Biosynthesis

The biosynthesis of cyclic anhydrides in natural products is heavily reliant on a diverse array of oxidative enzymes. Monooxygenases and dioxygenases are the primary enzymes involved in these chemical transformations.

Monooxygenases : A vast number of reactions in the biogenetic oxidation of terpenes are catalyzed by cytochromes P450 (P450s), which are iron and heme-dependent monooxygenases. Other monooxygenases, such as flavin-dependent monooxygenases (FMOs), also play a role. In Route C, for instance, the oxidation of a furan precursor can be carried out by a monooxygenase (cytochrome P450) to yield an epoxide intermediate, which then evolves to the anhydride.

Dioxygenases : Several families of dioxygenases are involved, with 2-oxoacid-dependent dioxygenases (2-ODDs) and diol-cleaving catechol dioxygenases being particularly important in the biosynthesis of terpenic anhydrides. These enzymes are crucial in Route B, where they catalyze the oxidative cleavage of carbon-carbon bonds.

Other Enzymes : The initial stages of terpene biosynthesis involve enzymes like hydroxymethylglutaryl-CoA synthase (HMGS) and isopentenyl-diphosphate Delta-isomerase (IDI) to create the basic building blocks. The subsequent cyclization and modification steps leading to the final anhydride product are then carried out by the aforementioned oxidative enzymes.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of substituted glutaric anhydrides, including 2-isopropylglutaric anhydride (B1165640), is an area ripe for the application of modern catalytic methods aimed at improving efficiency and sustainability. Current synthetic routes often rely on stoichiometric reagents and can generate significant waste. Future research is expected to focus on the development of novel catalytic systems that offer greener alternatives.

One promising avenue is the use of transition-metal catalysis for C-H activation and carbonylation reactions. For instance, palladium(II)-catalyzed C(sp³)-H carbonylation of aliphatic carboxylic acids has been shown to produce a variety of cyclic anhydrides. Applying such a strategy to precursors of 2-isopropylglutaric acid could provide a more direct and atom-economical synthesis. Research in this area would likely explore different ligand designs to control the regioselectivity and enantioselectivity of the C-H functionalization, which is crucial for a chiral molecule like 2-isopropylglutaric anhydride.

Furthermore, the development of catalyst-free or organocatalytic methods presents another sustainable approach. For example, the reaction of ketene (B1206846) with aromatic aldehydes and ketones has been shown to produce 3-substituted glutaric anhydrides under Lewis acid catalysis. Investigating analogous reactions with appropriate precursors could lead to efficient, metal-free synthetic routes. Additionally, simple heating of the corresponding dicarboxylic acid can produce cyclic anhydrides, and the use of sulfonic acid catalysts can lower the required reaction temperature, offering a more energy-efficient process.

The table below summarizes potential catalytic strategies for the sustainable synthesis of substituted glutaric anhydrides.

| Catalytic Strategy | Potential Catalyst/Method | Key Advantages | Relevant Research Context |

| C-H Carbonylation | Palladium(II) with bidentate ligands | High atom economy, direct functionalization | Synthesis of various cyclic anhydrides from aliphatic acids. |

| Lewis Acid Catalysis | BF3 etherate | Metal-free, potential for one-pot synthesis | Synthesis of 3-arylglutaric anhydrides from ketene and carbonyls. |

| Organocatalysis | Sulfonic acids | Lower reaction temperatures, reduced energy consumption | Dehydration of substituted glutaric acids. |

Exploration of Advanced Polymer Architectures

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymer architectures. The anhydride group can readily undergo ring-opening polymerization with a variety of co-monomers, such as epoxides and alcohols, to form polyesters and poly(ester-anhydrides). The isopropyl group, in turn, can influence the physical and chemical properties of the resulting polymers, such as their crystallinity, thermal stability, and hydrophobicity.

Future research is likely to focus on the synthesis of novel copolymers incorporating this compound to create materials with tailored properties. For instance, copolymerization with other cyclic anhydrides and diols could lead to polyesters with tunable degradation rates, making them suitable for biomedical applications like drug delivery systems or biodegradable scaffolds. The presence of the isopropyl group could enhance the hydrolytic stability of the anhydride linkages, a desirable feature for controlling the release of encapsulated therapeutic agents.

Moreover, the stereochemistry of this compound could be exploited to create stereoregular polymers with unique properties. The use of enantiomerically pure forms of the monomer could lead to the synthesis of isotactic or syndiotactic polyesters, which may exhibit enhanced mechanical strength and thermal resistance compared to their atactic counterparts. Research in this area will likely involve the use of stereoselective catalysts to control the polymerization process.

The table below outlines potential polymer architectures derived from substituted glutaric anhydrides and their prospective applications.

| Polymer Architecture | Co-monomers | Potential Properties | Potential Applications |

| Polyesters | Diols, Allyl Glycidyl Ether | Flexible network, hydrolytically degradable | Biodegradable materials, thermosets. |

| Poly(ester-anhydrides) | Hydroxy acids | Controlled degradation, hydrophobic character | Drug delivery, tissue engineering. |

| Stereoregular Polyesters | Enantiopure diols | Enhanced mechanical and thermal properties | High-performance engineering plastics. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of this compound are well-suited for integration with modern chemical manufacturing technologies like flow chemistry and automated synthesis platforms. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling up.

The synthesis of cyclic anhydrides, which can be exothermic, could be rendered safer and more efficient in a continuous flow reactor. Furthermore, subsequent reactions of this compound, such as its ring-opening with nucleophiles, can be precisely controlled in a flow system, potentially leading to higher yields and purities of the desired products. For example, the desymmetrization of cyclic anhydrides has been successfully performed in a continuous circulatory reactor.

Automated synthesis platforms can further accelerate the exploration of the chemical space around this compound. By integrating robotic systems with analytical instrumentation, it is possible to rapidly screen different reaction conditions, catalysts, and substrates. This high-throughput approach can significantly reduce the time required to optimize synthetic protocols and to synthesize libraries of derivatives for various applications, such as in drug discovery or materials science.

The table below highlights the benefits of integrating modern chemical technologies in the context of this compound chemistry.

| Technology | Key Benefits | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability | Safer and more efficient synthesis of the anhydride and its derivatives. |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of new reactions and synthesis of compound libraries. |

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry and theoretical modeling are powerful tools that can provide valuable insights into the reactivity and selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to study the reaction mechanisms of its synthesis and subsequent transformations.

Future research in this area could focus on predicting the most favorable reaction pathways for the synthesis of this compound using different catalytic systems. By calculating the activation energies of various potential routes, it is possible to identify the most promising catalysts and reaction conditions before extensive experimental work is undertaken. This can significantly accelerate the development of more efficient and sustainable synthetic methods.

Furthermore, theoretical studies can aid in understanding and predicting the stereochemical outcome of reactions involving the chiral center of this compound. For example, computational modeling could be used to design chiral catalysts that favor the formation of one enantiomer over the other during its synthesis or to predict the diastereoselectivity of its reactions with other chiral molecules. A computational study on the aminolysis of succinic anhydride has already demonstrated the potential of theoretical methods to elucidate reaction mechanisms and the effects of catalysis in related systems.

The table below outlines the potential applications of theoretical predictions in the study of substituted glutaric anhydrides.

| Theoretical Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Mechanistic studies, catalyst design | Prediction of optimal synthetic routes and catalyst structures. |

| Molecular Modeling | Stereoselectivity prediction | Design of stereoselective syntheses and reactions. |

| Computational Screening | Virtual library design | Identification of promising derivatives for specific applications. |

Q & A

Q. What are the common synthetic routes for preparing 2-Isopropylglutaric anhydride in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves cyclodehydration of 2-isopropylglutaric acid using acylating agents (e.g., acetic anhydride) or catalysts like sulfuric acid. For optimization, reaction parameters (temperature, stoichiometry, and time) should be systematically varied. Post-synthesis purification via vacuum distillation or recrystallization is critical. Characterization by FTIR (C=O stretching at ~1800 cm⁻¹) and H NMR (distinct δ 2.5–3.0 ppm for anhydride protons) confirms structural integrity .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this compound?

- Methodological Answer :

- FTIR : Identify anhydride-specific peaks: symmetric/asymmetric C=O stretching (1770–1820 cm⁻¹) and C-O-C bending (1050–1300 cm⁻¹).

- H/C NMR : Look for deshielded protons adjacent to the anhydride group (δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–175 ppm). Compare with computational spectra (e.g., DFT) for validation .

Q. What applications does this compound have in polymer functionalization or materials science?

- Methodological Answer : It is used as a reactive intermediate for grafting onto polymers (e.g., polypropylene) to enhance compatibility in composites. Functionalization involves melt-blending with peroxides (e.g., dicumyl peroxide) at 160–180°C. Monitor grafting efficiency via titration of residual anhydride groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.